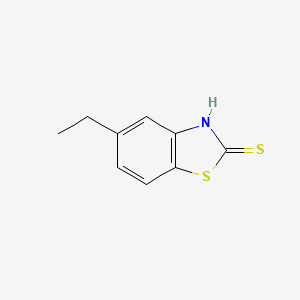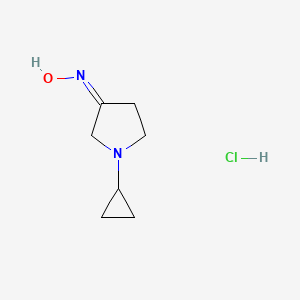
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride typically involves the reaction of cyclopropylamine with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions may convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving hydroxylamine derivatives. It could also be a tool for investigating metabolic pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Hydroxylamine derivatives are often investigated for their pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxyphthalimide
- N-hydroxybenzotriazole
- Cyclopropylamine derivatives
Uniqueness
Compared to similar compounds, (NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride may offer unique reactivity due to the presence of the cyclopropyl group and the hydroxylamine moiety. These structural features could impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(NZ)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H/b8-6-; |
InChI Key |
VLYPYWOPZNEENM-PHZXCRFESA-N |
Isomeric SMILES |
C1CC1N2CC/C(=N/O)/C2.Cl |
Canonical SMILES |
C1CC1N2CCC(=NO)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

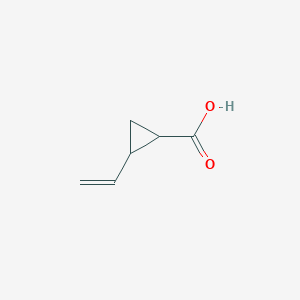
![18-[[5-[2-[2-[2-[2-[2-(Carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoic acid](/img/structure/B13652623.png)

![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
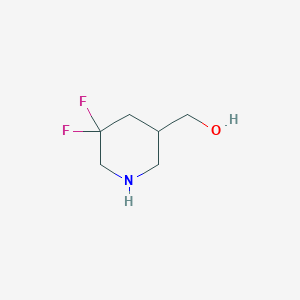

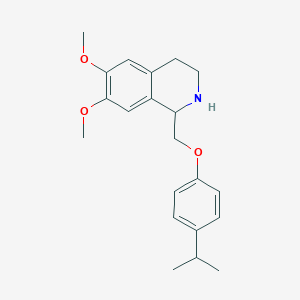
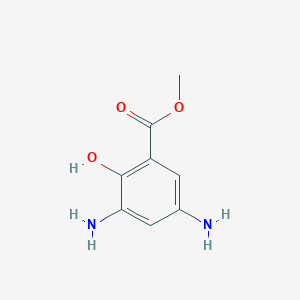
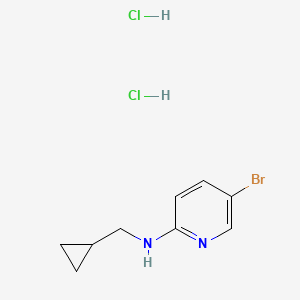
![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)
